4-Aminocyclopent-1-enecarboxylic acid
Overview
Description
4-Aminocyclopent-1-enecarboxylic acid is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of this compound involves the addition of thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA . The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .Molecular Structure Analysis
The molecular formula of this compound is C6H9NO2 . It has a molecular weight of 127.14 g/mol.Chemical Reactions Analysis
GABA analogues derived by thiol addition to this compound display interesting antagonist activity at the α1β2γ2L GABA A receptor . The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM) .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Aminocyclopent-1-enecarboxylic acid is the GABA A receptor , a type of ionotropic receptor . GABA A receptors are crucial in maintaining the balance between neuronal inhibition and excitation in the mammalian central nervous system .
Mode of Action
This compound interacts with the GABA A receptors, acting as an antagonist . This means it inhibits the action of the receptor, preventing the normal function of GABA, the predominant inhibitory neurotransmitter . The most interesting derivative of this compound, the benzylthioether, has been shown to inhibit a GABA EC50 dose (50 μM) with an IC50 of 42 μM .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving GABA neurotransmission . By acting as an antagonist at the GABA A receptor, this compound can disrupt the normal inhibitory function of GABA, potentially leading to an imbalance between neuronal inhibition and excitation .
Result of Action
The result of this compound’s action is the inhibition of GABA-mediated neuronal inhibition . This can lead to an increase in neuronal excitation, potentially affecting various neurological processes .
Biochemical Analysis
Biochemical Properties
4-Aminocyclopent-1-enecarboxylic acid interacts with various biomolecules, particularly the GABA receptors . It has been shown to display antagonist activity at the α1β2γ2L GABAA receptor . This interaction involves the incorporation of extra binding groups onto known ligands, a powerful tool for enhancing potency and selectivity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the GABA receptors . It influences cell function by modulating the balance between neuronal inhibition and excitation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GABA receptors . It acts as an antagonist, inhibiting the function of these receptors . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Metabolic Pathways
It is known to interact with the GABA receptors , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.
Properties
IUPAC Name |
4-aminocyclopentene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDYLXTNDBWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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